3-Acetamidophenol

Übersicht

Beschreibung

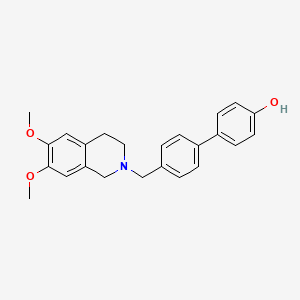

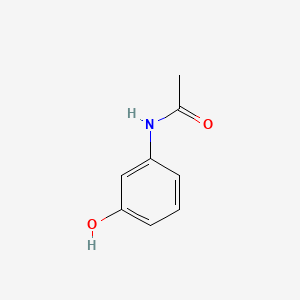

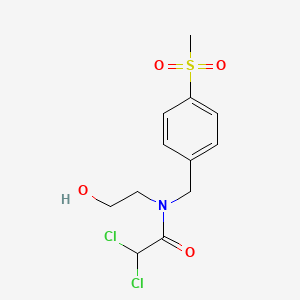

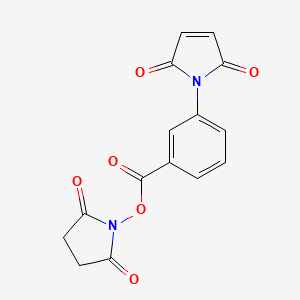

Metacetamol, auch bekannt als 3-Hydroxyacetanilid, ist ein Regioisomer von Paracetamol. Es besitzt analgetische und antipyretische Eigenschaften, wurde aber nie als Medikament vermarktet. Im Gegensatz zu Paracetamol ist Metacetamol ungiftig und wurde auf sein Potenzial als sicherere Alternative zur Schmerz- und Fiebersenkung untersucht .

Wissenschaftliche Forschungsanwendungen

Metacetamol wurde in verschiedenen wissenschaftlichen Forschungsanwendungen untersucht:

Chemie: Als Zwischenprodukt in der organischen Synthese und als Modellverbindung zur Untersuchung regioisomerer Effekte verwendet.

Biologie: Untersucht auf seine ungiftigen Eigenschaften und seinen potenziellen Einsatz in biologischen Assays.

Medizin: Untersucht auf seine analgetischen und antipyretischen Eigenschaften als sicherere Alternative zu Paracetamol.

Industrie: Wird bei der Synthese anderer pharmazeutischer Verbindungen und als Referenzstandard in der analytischen Chemie eingesetzt.

Wirkmechanismus

Metacetamol entfaltet seine Wirkung, indem es die Synthese von Prostaglandinen hemmt, die Vermittler von Schmerz und Fieber sind. Es zielt auf die Cyclooxygenase (COX)-Enzyme, insbesondere COX-2, ab und reduziert die Produktion von Prostaglandinen im zentralen Nervensystem. Dies führt zu einer Abnahme des Schmerzempfindens und der Körpertemperatur.

Wirkmechanismus

Target of Action

3-Acetamidophenol primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition reduces the levels of prostaglandin metabolites, leading to its analgesic (pain-relieving) and antipyretic (fever-reducing) effects .

Biochemical Pathways

This compound affects the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in reduced inflammation, pain, and fever .

Pharmacokinetics

This compound is metabolized in the liver, primarily through conjugation with glucuronide and sulfate, and oxidation through the cytochrome P450 enzyme pathway . These processes affect the compound’s bioavailability and its ultimate effects in the body .

Result of Action

The primary result of this compound’s action is the reduction of pain and fever . By inhibiting the production of prostaglandins, it decreases the body’s pain and fever responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or substances in the body can affect its metabolism and effectiveness . Additionally, factors such as pH and temperature can impact the stability of the compound .

Biochemische Analyse

Biochemical Properties

3-Acetamidophenol is involved in biochemical reactions similar to those of its regioisomer, acetaminophen . It interacts with enzymes such as cyclooxygenase (COX), potentially inhibiting an unidentified form of COX . The nature of these interactions is likely to involve the acetamido and hydroxy groups in the compound .

Cellular Effects

Studies on acetaminophen, a closely related compound, suggest that it can influence cell function by reducing levels of prostaglandin metabolites . It’s plausible that this compound may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on acetaminophen suggest that its effects can change over time, with potential long-term effects on cellular function . It’s plausible that this compound may exhibit similar temporal dynamics.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on acetaminophen suggest that its effects can vary with different dosages . High doses of acetaminophen can lead to liver damage , and it’s possible that this compound may have similar toxic effects at high doses.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as acetaminophen . Acetaminophen is metabolized in the liver by three different pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metacetamol kann durch Acetylierung von Meta-Aminophenol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Essigsäureanhydrid oder Acetylchlorid als Acetylierungsmittel in Gegenwart einer Base wie Pyridin. Die Reaktion wird bei kontrollierten Temperaturen durchgeführt, um die selektive Acetylierung der Aminogruppe sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Metacetamol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich.

Analyse Chemischer Reaktionen

Reaktionstypen

Metacetamol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Metacetamol kann zu Chinonderivaten oxidiert werden.

Reduktion: Die Reduktion von Metacetamol kann zur Bildung von Aminophenolderivaten führen.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, was zu verschiedenen substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder katalytische Hydrierung verwendet.

Substitution: Halogenierungs-, Nitrierungs- und Sulfonierungsreaktionen werden typischerweise mit Halogenen, Salpetersäure bzw. Schwefelsäure durchgeführt.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Aminophenolderivate.

Substitution: Halogenierte, nitrierte und sulfonierte Metacetamol-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Paracetamol (Acetaminophen): Ein weit verbreitetes Analgetikum und Antipyretikum mit ähnlichen Eigenschaften, aber höherer Toxizität.

Phenacetin: Ein älteres Analgetikum mit ähnlichen Wirkungen, das jedoch aufgrund seiner Karzinogenität zurückgezogen wurde.

Aspirin: Ein weiteres gängiges Analgetikum und Antipyretikum mit entzündungshemmenden Eigenschaften.

Einzigartigkeit

Metacetamol ist einzigartig aufgrund seiner ungiftigen Natur im Vergleich zu Paracetamol und Phenacetin. Sein Potenzial als sicherere Alternative zur Schmerz- und Fiebersenkung macht es zu einer interessanten Verbindung in der pharmazeutischen Forschung.

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWXBAGRTUKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022089 | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-42-1 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metacetamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Unlike paracetamol, metacetamol at a concentration of 1.0% in the diet did not stimulate liver regeneration in partially hepatectomized male rats [, ]. Interestingly, paracetamol (0.35-1.5%) and its other derivatives like 2-acetamidophenol (1.0%) and acetophenetidin (1.0%) did exhibit a stimulatory effect [, ]. These findings indicate distinct biological activities of these structurally similar compounds.

ANone: Metacetamol has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [].

ANone: Several spectroscopic techniques are valuable for identifying and characterizing metacetamol. These include:* Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule [, ]. * Raman spectroscopy: Offers complementary information to IR spectroscopy, particularly useful for studying crystal structure [, ].* UV-visible optical spectroscopy: Useful for studying electronic transitions and characterizing the compound in solution []. * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C-NMR): Provides detailed information about the structure and connectivity of atoms in the molecule [, ].* Mass spectrometry: Used to determine the molecular weight and analyze fragmentation patterns of the molecule, aiding in structural elucidation [, , ].

ANone: Metacetamol, like many pharmaceutical compounds, can exist in different polymorphic forms, impacting its stability. Research has focused on understanding the stability of its polymorphic forms under various conditions, including temperature and pressure [, , ].

ANone: Yes, metacetamol has been shown to form co-crystals with other molecules, such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) []. These co-crystals exhibit different properties compared to the parent metacetamol, offering potential advantages in drug formulation and delivery. Notably, a co-crystal of metacetamol with levofloxacin exhibited reduced hygroscopicity and improved photostability compared to pure levofloxacin [].

ANone: Current research primarily focuses on metacetamol's physicochemical properties and its potential as a pharmaceutical ingredient. There is limited information available regarding its catalytic properties and applications.

ANone: Yes, computational chemistry techniques, such as molecular docking, have been employed to study the interactions of metacetamol and its derivatives with biological targets, such as tubulin []. These studies provide insights into potential mechanisms of action and guide the design of novel compounds with improved activity.

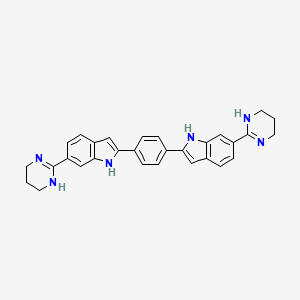

ANone: Studies exploring the synthesis and evaluation of metacetamol derivatives, particularly those incorporating a hydrazone moiety, have shown promising anticancer and antimicrobial activities []. The presence of specific substituents on the hydrazone moiety significantly impacted the potency and selectivity of these derivatives. For instance, the introduction of a nitro group at the 4th position of the phenyl ring in a metacetamol hydrazone derivative enhanced both cytotoxic and antimicrobial activity [].

ANone: Research suggests that the formation of co-crystals can improve the stability and solubility of metacetamol []. Additionally, techniques like particle size reduction, solid dispersion, and the use of suitable excipients can be explored to optimize its formulation and enhance its bioavailability.

ANone: While considered less toxic than its isomer paracetamol, information about the long-term safety and toxicological profile of metacetamol is limited and requires further investigation.

ANone: Metacetamol, like many phenolic compounds, undergoes metabolism, primarily glucuronidation, in the liver [, ]. Further research is needed to determine the specific enzymes involved in its metabolism and the potential for drug-drug interactions.

ANone: While preclinical studies have explored the potential therapeutic applications of metacetamol and its derivatives [], there is limited information available from clinical trials evaluating its efficacy in humans.

ANone: Currently, there is limited information available regarding resistance mechanisms to metacetamol or its derivatives. This area warrants further investigation, especially for applications where prolonged or repeated exposure is anticipated.

ANone: While the provided research papers offer valuable insights into various aspects of metacetamol, more comprehensive research is necessary to address these specific aspects fully.

ANone: While the exact date of its first synthesis remains unclear, metacetamol's recognition as a potential alternative to paracetamol due to its potentially lower toxicity marks a significant milestone [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

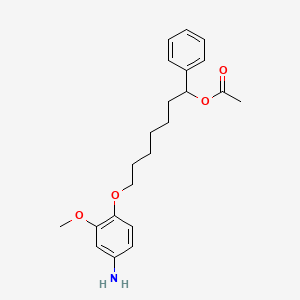

![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)

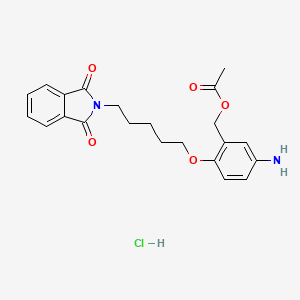

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)

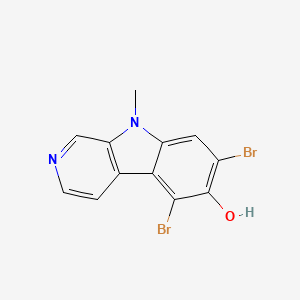

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)